4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide 4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 941252-21-7
VCID: VC4767072
InChI: InChI=1S/C17H16N2O4S/c20-16-10-11-17(21)19(16)12-13-6-8-15(9-7-13)24(22,23)18-14-4-2-1-3-5-14/h1-9,18H,10-12H2
SMILES: C1CC(=O)N(C1=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.39

4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide

CAS No.: 941252-21-7

Cat. No.: VC4767072

Molecular Formula: C17H16N2O4S

Molecular Weight: 344.39

* For research use only. Not for human or veterinary use.

4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide - 941252-21-7

Specification

CAS No. 941252-21-7
Molecular Formula C17H16N2O4S
Molecular Weight 344.39
IUPAC Name 4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-phenylbenzenesulfonamide
Standard InChI InChI=1S/C17H16N2O4S/c20-16-10-11-17(21)19(16)12-13-6-8-15(9-7-13)24(22,23)18-14-4-2-1-3-5-14/h1-9,18H,10-12H2
Standard InChI Key PVPNEOFHNOJKAE-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

Introduction

"4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide" is a chemical compound with potential applications in pharmaceutical research and material sciences. Its structure incorporates a sulfonamide group, a phenyl ring, and a pyrrolidinedione moiety, making it an interesting candidate for biological and chemical studies.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the benzenesulfonamide precursor: Reaction of sulfonyl chlorides with aniline derivatives under basic conditions to form N-substituted sulfonamides.

  • Attachment of the pyrrolidinedione group: Functionalization with succinimide derivatives through alkylation or condensation reactions.

Applications

4.1 Pharmaceutical Potential
Sulfonamide derivatives are widely studied for their biological activities, including:

  • Antibacterial properties: Sulfonamides inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.

  • Anti-inflammatory effects: The phenylsulfonamide moiety has shown promise in modulating inflammatory pathways.

This specific compound could be explored for its potential to interact with protein targets due to its structural features.

4.2 Material Science
The presence of sulfonamide and pyrrolidinedione groups suggests potential utility in polymer chemistry or as intermediates in the synthesis of functional materials.

Data Table

PropertyDetails
Molecular FormulaC17H16N2O4SC_{17}H_{16}N_2O_4S
Molecular Weight344.39 g/mol
Structural FeaturesSulfonamide, phenyl ring, succinimide
Potential ApplicationsAntibacterial, anti-inflammatory
Known Biological ActivityLimited data available

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